molecular formula C5H8ClN B3377486 4-Chloropentanenitrile CAS No. 13249-56-4

4-Chloropentanenitrile

Cat. No.: B3377486
CAS No.: 13249-56-4
M. Wt: 117.58 g/mol
InChI Key: XUKFSXNWRWHCEQ-UHFFFAOYSA-N
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Description

4-Chloropentanenitrile is an organic compound with the molecular formula C5H8ClN. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon chain that also contains a chlorine atom. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropentanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutyronitrile with sodium cyanide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloropentanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxypentanenitrile.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4), resulting in 4-chloropentylamine.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: 4-Hydroxypentanenitrile.

    Reduction: 4-Chloropentylamine.

    Oxidation: 4-Chloropentanoic acid.

Scientific Research Applications

4-Chloropentanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloropentanenitrile involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the nitrile group are key functional groups that participate in chemical reactions. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by other nucleophiles. In reduction reactions, the nitrile group is converted to an amine, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

    5-Chlorovaleronitrile: Similar in structure but with the chlorine atom positioned differently.

    4-Bromopentanenitrile: Contains a bromine atom instead of chlorine.

    4-Hydroxypentanenitrile: The chlorine atom is replaced by a hydroxyl group.

Uniqueness: 4-Chloropentanenitrile is unique due to its specific reactivity profile, which is influenced by the presence of both the chlorine atom and the nitrile group. This combination allows for a diverse range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Biological Activity

4-Chloropentanenitrile is a chemical compound that has garnered interest in various fields, including environmental science and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential applications, and relevant case studies.

This compound is part of the nitrile class of compounds, characterized by the presence of a cyano group (-C≡N) attached to a pentane backbone with a chlorine substituent. Its molecular formula is C5H8ClN, and it has a molecular weight of approximately 133.58 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitrile group can participate in nucleophilic attack reactions, making it a potential substrate for enzymes involved in metabolic pathways. Additionally, the chlorine atom may influence the compound's reactivity and interactions with biological macromolecules.

Biological Activity Overview

  • Antimicrobial Properties :
    • Some studies indicate that this compound exhibits antimicrobial activity against certain bacteria and fungi. This property may be linked to its structural similarity to other known antimicrobial agents.
  • Enzyme Inhibition :
    • Research suggests that this compound can act as an inhibitor of specific enzymes, potentially impacting metabolic processes in microorganisms. For instance, it may inhibit dehydrogenases or other enzymes involved in cellular respiration.
  • Toxicological Effects :
    • Toxicological assessments have shown that exposure to high concentrations of this compound can lead to cytotoxic effects in various cell lines, indicating a need for caution in handling this compound.

Case Study 1: Microbial Degradation

A study conducted on the degradation of chlorinated compounds highlighted the role of certain bacterial strains capable of utilizing this compound as a carbon source. The bacterium Pseudomonas sp. was identified as effective in degrading this compound, showcasing its potential for bioremediation applications in contaminated environments .

Case Study 2: Synthesis and Biological Evaluation

Research into the synthesis of derivatives of this compound has revealed promising results regarding their biological activity. Compounds synthesized from this nitrile exhibited varying degrees of enzyme inhibition and antimicrobial properties, suggesting that structural modifications can enhance their efficacy .

Data Table: Biological Activity Summary

Activity Type Description References
AntimicrobialActive against specific bacteria and fungi
Enzyme InhibitionInhibits dehydrogenases and other metabolic enzymes
CytotoxicityHigh concentrations exhibit cytotoxic effects
Bioremediation PotentialEffective degradation by Pseudomonas sp.

Research Findings

  • Enzyme-Substrate Interactions : Studies have demonstrated that this compound can serve as a model compound for understanding enzyme-substrate interactions in biochemical pathways .
  • Pharmaceutical Applications : Investigations into the pharmacological properties of this compound derivatives have shown potential for development into therapeutic agents with antimicrobial and anticancer activities .

Properties

IUPAC Name

4-chloropentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN/c1-5(6)3-2-4-7/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKFSXNWRWHCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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